1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 932736-65-7
VCID: VC2796711
InChI: InChI=1S/C7H6N4O2/c1-4(12)5-2-8-7-9-3-10-11(7)6(5)13/h2-3,12H,1H3/b5-4-
SMILES: CC(=C1C=NC2=NC=NN2C1=O)O
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol

1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

CAS No.: 932736-65-7

Cat. No.: VC2796711

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone - 932736-65-7

Specification

CAS No. 932736-65-7
Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
IUPAC Name (6Z)-6-(1-hydroxyethylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C7H6N4O2/c1-4(12)5-2-8-7-9-3-10-11(7)6(5)13/h2-3,12H,1H3/b5-4-
Standard InChI Key WGODPUXRWOWIEZ-PLNGDYQASA-N
Isomeric SMILES C/C(=C/1\C=NC2=NC=NN2C1=O)/O
SMILES CC(=C1C=NC2=NC=NN2C1=O)O
Canonical SMILES CC(=C1C=NC2=NC=NN2C1=O)O

Introduction

Chemical Structure and Properties

Structural Features

1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS No. 932736-65-7) possesses a molecular formula of C7H6N4O2 and a molecular weight of 178.15 g/mol. The compound's structure features a triazolopyrimidine core with specific functional group substitutions:

  • A bicyclic system formed by the fusion of a triazole ring with a pyrimidine ring

  • A hydroxy group at position 7 of the triazolopyrimidine system

  • An ethanone (acetyl) group at position 6 of the triazolopyrimidine system

The IUPAC name for this compound is (6Z)-6-(1-hydroxyethylidene)- triazolo[1,5-a]pyrimidin-7-one, reflecting its tautomeric form with a hydroxyethylidene group.

Physical and Chemical Properties

The physical and chemical properties of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone

PropertyValue
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
CAS Number932736-65-7
IUPAC Name(6Z)-6-(1-hydroxyethylidene)- triazolo[1,5-a]pyrimidin-7-one
Standard InChIInChI=1S/C7H6N4O2/c1-4(12)5-2-8-7-9-3-10-11(7)6(5)13/h2-3,12H,1H3/b5-4-
Standard InChIKeyWGODPUXRWOWIEZ-PLNGDYQASA-N
Isomeric SMILESC/C(=C/1\C=NC2=NC=NN2C1=O)/O
Canonical SMILESCC(=C1C=NC2=NC=NN2C1=O)O

Data sourced from compound information databases

Structural Comparison with Related Compounds

The structure of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone distinguishes it from related triazolopyrimidine derivatives. For comparative purposes, Table 2 highlights the structural differences between this compound and other related triazolopyrimidines.

Table 2: Structural Comparison of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone with Related Compounds

CompoundMolecular FormulaKey Structural Differences
1-(7-Methyl- triazolo[1,5-a]pyrimidin-6-yl)ethanoneC8H8N4OContains a methyl group at position 7 instead of a hydroxy group
7-Hydroxy triazolo[1,5-a]pyrimidin-5(1H)-oneC5H4N4O2Has a carbonyl group at position 5 instead of an ethanone at position 6
2-(Hydroxymethyl)-5-methyl- triazolo[1,5-a]pyrimidin-7(1H)-oneC7H8N4O2Contains a hydroxymethyl group at position 2 and a methyl group at position 5

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone can be approached through various methods based on established protocols for similar triazolopyrimidine derivatives. These synthetic strategies typically involve cyclization reactions using appropriate precursors under specific reaction conditions.

Cyclization of 3-Amino-1,2,4-triazole Derivatives

One of the most common approaches for synthesizing triazolopyrimidine derivatives involves the reaction of 3-amino-1,2,4-triazole with suitable β-keto esters or related compounds. Based on synthetic protocols for similar compounds, the synthesis of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone might involve:

  • Condensation of 3-amino- triazole with a substituted ethyl acetoacetate derivative

  • Cyclization to form the triazolopyrimidine ring system

  • Introduction or modification of functional groups to achieve the desired substitution pattern

This approach has been successfully employed for the synthesis of related compounds such as 7-hydroxy- triazolo[1,5-a]pyrimidines .

Alternative Synthetic Routes

Several alternative methods for synthesizing triazolopyrimidine derivatives have been reported in the literature:

Chalcone-Based Synthesis

A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been synthesized by reacting chalcones with 3-phenyl-1,2,4-triazole-5-amine . This method involves:

  • Preparation of chalcones by reacting substituted acetophenones with aryl aldehydes

  • Cyclocondensation of amino triazole with the chalcone derivatives

  • Formation of the triazolopyrimidine ring system through a sequence involving nucleophilic addition, cyclization, and aromatization

One-Step Synthesis Procedures

Recent advances have led to the development of efficient one-step procedures for synthesizing various triazolopyrimidine derivatives . These streamlined methods could potentially be adapted for the synthesis of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone by selecting appropriate starting materials and reaction conditions.

Synthetic Challenges and Considerations

The synthesis of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone presents several challenges:

  • Regioselectivity: Controlling the position of substituents on the triazolopyrimidine ring

  • Functional group compatibility: Ensuring compatibility between the hydroxy and ethanone groups

  • Purification: Developing efficient methods for the isolation and purification of the target compound

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone. Key expected features in its NMR spectra include:

¹H NMR Spectrum:

  • A singlet at approximately δ 2.0-2.5 ppm corresponding to the methyl protons of the ethanone group

  • A broad singlet at approximately δ 9.0-11.0 ppm for the hydroxy proton

  • Signals at approximately δ 7.0-9.0 ppm for the aromatic protons of the triazolopyrimidine core

¹³C NMR Spectrum:

  • A signal at approximately δ 20-30 ppm for the methyl carbon of the ethanone group

  • A signal at approximately δ 190-200 ppm for the carbonyl carbon of the ethanone group

  • Multiple signals in the range δ 110-160 ppm corresponding to the carbons of the triazolopyrimidine ring system

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone. Key expected IR absorption bands include:

  • O-H stretching vibration at approximately 3200-3600 cm⁻¹

  • C=O stretching vibration at approximately 1680-1700 cm⁻¹

  • C=N and C=C stretching vibrations at approximately 1550-1650 cm⁻¹

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone, key features would include:

  • Molecular ion peak at m/z 178, corresponding to its molecular weight

  • Fragment ions resulting from the loss of the acetyl group or other fragmentation pathways

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for assessing the purity of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone and monitoring reaction progress during its synthesis.

X-ray Crystallography

X-ray crystallography can provide definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the molecule. This technique is particularly valuable for confirming the tautomeric form of the compound in the solid state.

Chemical Reactivity

Reactivity of the Hydroxy Group

The hydroxy group at position 7 of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone can participate in various reactions typical of alcohols:

  • Esterification: Reaction with carboxylic acids or acid chlorides to form esters

  • Etherification: Reaction with alkyl halides in the presence of a base to form ethers

  • Dehydration: Under acidic conditions, potentially leading to elimination reactions

Reactivity of the Ethanone Group

The ethanone group at position 6 can undergo typical carbonyl reactions:

  • Nucleophilic Addition: Reaction with nucleophiles such as hydride, organometallic reagents, or amines

  • Reduction: Conversion to secondary alcohols using reducing agents like sodium borohydride

  • Oxidation: Transformation to carboxylic acids using oxidizing agents

  • Condensation Reactions: Formation of imines, hydrazones, or oximes with appropriate nucleophiles

Reactivity of the Triazolopyrimidine Core

The triazolopyrimidine core contains multiple nitrogen atoms that can act as nucleophiles or coordinate with metals:

  • N-Alkylation: Reaction with alkyl halides to form N-alkylated derivatives

  • N-Acylation: Reaction with acylating agents to form N-acylated derivatives

  • Coordination Chemistry: Formation of complexes with transition metals through coordination of the nitrogen atoms

Tautomerism

1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone can exist in different tautomeric forms due to the presence of the hydroxy group and multiple nitrogen atoms in the heterocyclic system. This tautomerism can significantly influence its reactivity and properties.

Table 3: Potential Chemical Reactions of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone

Functional GroupReaction TypeReagentsExpected Products
Hydroxy (7-position)EsterificationAcid chlorides (R-COCl)7-Acyloxy derivatives
Hydroxy (7-position)EtherificationAlkyl halides (R-X), Base7-Alkoxy derivatives
Ethanone (6-position)ReductionNaBH₄, LiAlH₄Secondary alcohol derivatives
Ethanone (6-position)CondensationNH₂NH₂, NH₂OHHydrazone or oxime derivatives
Triazolopyrimidine coreN-AlkylationAlkyl halides (R-X)N-alkylated derivatives
Triazolopyrimidine coreCoordinationMetal saltsMetal complexes

Biological Activity

Enzyme Inhibition Activity

One of the most significant biological activities of triazolopyrimidine derivatives is their ability to inhibit various enzymes. Of particular importance is the inhibition of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway.

Triazolopyrimidine-based DHODH inhibitors have shown efficacy in the treatment of conditions such as rheumatoid arthritis and malaria . For example, the compound (5-methyl- triazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine (DSM 1) has demonstrated potent and species-selective inhibition of Plasmodium falciparum DHODH with an IC₅₀ of 0.047 ± 0.022 μM .

Anticancer Activity

Triazolopyrimidine derivatives have shown promising anticancer activity through various mechanisms, including inhibition of tubulin polymerization and induction of apoptosis. Studies on related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, with IC₅₀ values in the low micromolar to nanomolar range.

Structure-Activity Relationships

Understanding the structure-activity relationships (SARs) of triazolopyrimidine derivatives is crucial for the rational design of more potent and selective compounds. Key structural features that influence the biological activity of these compounds include:

  • The substitution pattern on the triazolopyrimidine core

  • The nature of functional groups at positions 5, 6, and 7

  • The presence of additional rings or substituents that can modulate physicochemical properties

For 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone, the hydroxy group at position 7 and the ethanone group at position 6 are expected to significantly influence its biological activity profile.

Table 4: Potential Biological Activities of 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone Based on Related Compounds

Biological ActivityPotential MechanismRelated Compounds
AntimicrobialDisruption of microbial cell membranes or inhibition of essential enzymes1,2,4-triazolo[1,5-a]pyrimidine-based derivatives
DHODH InhibitionCompetitive binding to the CoQ binding siteTriazolopyrimidine-based DHODH inhibitors
AnticancerInhibition of tubulin polymerization or induction of apoptosisVarious triazolopyrimidine derivatives
Anti-inflammatoryModulation of inflammatory pathwaysTriazolopyrimidine derivatives with anti-inflammatory properties

Applications and Future Prospects

Pharmaceutical Applications

The diverse biological activities of triazolopyrimidine derivatives make 1-(7-Hydroxy[1, triazolo[1,5-a]pyrimidin-6-yl)ethanone a compound of interest for pharmaceutical applications. Potential therapeutic areas include:

  • Antimicrobial Therapy: Development of new antibacterial or antifungal agents to address antimicrobial resistance

  • Cancer Treatment: Exploration of anticancer properties through inhibition of key enzymes or signaling pathways

  • Anti-inflammatory Agents: Investigation of potential anti-inflammatory properties for the treatment of inflammatory disorders

  • Antiparasitic Drugs: Development of selective inhibitors of parasite-specific enzymes, such as DHODH in Plasmodium species

Building Block for Chemical Synthesis

1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone can serve as a valuable building block for the synthesis of more complex derivatives with enhanced biological activities or improved physicochemical properties. The presence of reactive functional groups (hydroxy and ethanone) provides opportunities for diverse chemical modifications.

Future Research Directions

Several promising research directions for 1-(7-Hydroxy triazolo[1,5-a]pyrimidin-6-yl)ethanone include:

  • Comprehensive Biological Evaluation: Systematic assessment of its antimicrobial, anticancer, enzyme inhibitory, and other biological activities

  • Structure-Activity Relationship Studies: Synthesis and evaluation of derivatives with modifications at various positions to establish detailed structure-activity relationships

  • Mechanism of Action Studies: Investigation of the molecular mechanisms underlying its biological activities

  • Drug Delivery Systems: Exploration of novel formulation approaches to enhance solubility, stability, and bioavailability

  • Combination Therapy: Evaluation of synergistic effects when combined with established therapeutic agents

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